molecular formula C4H10LiN B1600450 Lithium diethylamide CAS No. 816-43-3

Lithium diethylamide

Cat. No. B1600450
CAS RN: 816-43-3
M. Wt: 79.1 g/mol
InChI Key: AHNJTQYTRPXLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium diethylamide is a compound with the linear formula (C2H5)2NLi . It is a solid substance with a molecular weight of 79.07 .


Molecular Structure Analysis

The molecular structure of lithium diethylamide can be represented by the SMILES string [Li]N(CC)CC . Its InChI key is AHNJTQYTRPXLLG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Lithium diethylamide has been used in the functionalization of methylated azines and diazines . It has also been used in the deprotometallation of methylpyridines, -quinolines, and -quinoxalines .


Physical And Chemical Properties Analysis

Lithium diethylamide is a solid substance . It has a molecular weight of 79.07 . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Neuroprotective vs. Neurotoxic Effects

Lithium therapy, particularly long-term use, has been explored for its neuroprotective and neurotoxic effects. Studies have investigated lithium's impact on the central nervous system, examining whether its long-term use can lead to neuroprotective benefits or result in neurotoxic consequences. This dichotomy is crucial for understanding the broader implications of lithium-based treatments and their safety profiles over extended periods (Fountoulakis et al., 2008).

Mechanisms of Action

Understanding the mechanisms through which lithium exerts its effects is central to its application in scientific research. Lithium has been shown to have various molecular targets, contributing to its neuroprotective properties. These include inhibiting glycogen synthase kinase-3 (GSK3), modulating neurotransmission, and affecting intracellular and molecular pathways involved in mood regulation, cognition, and brain structure. These mechanisms underscore lithium's complex interactions within the brain and its potential therapeutic applications (Malhi et al., 2013).

Lithium in Bipolar Disorder Therapy

Lithium's role as the "gold standard" for the prophylaxis of bipolar disorder highlights its significance in psychiatric treatment. The therapeutic and prophylactic efficacy of lithium in bipolar disorder, including its unique anti-suicidal properties, makes it a subject of continued interest and research. These studies contribute to our understanding of lithium's clinical applications and its effects on brain structures involved in emotional regulation, such as the prefrontal cortex, hippocampus, and amygdala, potentially reflecting its neuroprotective effects (Schou, 1968).

Lithium and Aging

Research has also delved into lithium's impact on aging, specifically its ability to extend longevity and modulate survival by influencing gene expression related to nucleosome-associated functions. This area of research provides insights into how lithium can influence life span and the molecular underpinnings of aging processes, making it a compound of interest beyond its psychiatric applications (McColl et al., 2008).

Neurobiological Properties

The neurobiological properties of lithium, including its neurotrophic and neuroprotective effects, are key areas of investigation. These properties are pertinent to its potential use in treating or preventing neurodegenerative diseases. The modulation of homeostatic mechanisms, such as neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function by lithium, provides a basis for its application in neurodegenerative disorder research (Won & Kim, 2017).

Safety And Hazards

Lithium diethylamide is classified as a dangerous substance. It has hazard statements H250, H261, and H314 . It is classified as Eye Damage 1, Pyrophoric Substance 1, Skin Corrosion 1B, and Water-reactive Substance 2 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

lithium;diethylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N.Li/c1-3-5-4-2;/h3-4H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNJTQYTRPXLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC[N-]CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10LiN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002077
Record name Lithium N-ethylethanaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Lithium diethylamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21120
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Lithium diethylamide

CAS RN

816-43-3
Record name Lithium diethylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium N-ethylethanaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium diethylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium diethylamide was prepared by adding (5 min) nBuLi in hexanes (94 mL, 150 mmol) to a solution of diisopropylamine (22.80 mL, 160 mmol) in THF (50 mL) at −30° C. (dry ice/acetone) under N2. After 20 min, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (21.43 g, 100 mmol) in THF (25 mL) was added over 5 min. After 20 min, iodomethane (28.4 g, 200 mmol) in THF (25 mL) was added over 5 min. The resulting solution was stirred at −30° C. for 20 min and then allowed to slowly warm to room temperature overnight under N2. The reaction was quenched with water (200 mL). The solution was concentrated to remove THF. The aqueous solution was extracted with CH2Cl2 (3×100 mL) and the organic layer dried (MgSO4), filtered, and concentrated to yield ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (22 g, 96 mmol, 96% yield) as a yellow oil. LCMS: m/z 229 (M+H). 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 4.13 (2 H, q, J=7.22 Hz), 3.92 (4 H, s), 2.06-2.16 (2 H, m), 1.57-1.66 (4 H, m), 1.51 (2 H, dd, J=12.97, 4.12 Hz), 1.24 (3 H, t, J=7.17 Hz), 1.17 (3 H, s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
21.43 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
28.4 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium diethylamide
Reactant of Route 2
Lithium diethylamide
Reactant of Route 3
Lithium diethylamide
Reactant of Route 4
Lithium diethylamide
Reactant of Route 5
Lithium diethylamide
Reactant of Route 6
Lithium diethylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.